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Compound of Interest

Compound Name: 4-chloro-1-methyl-1H-imidazole

CAS No.: 4897-21-6

Cat. No.: B1601591 Get Quote

Executive Summary
4-Chloro-1-methyl-1H-imidazole (CAS: Not commonly listed as isolated free base; often

generated in situ or as salt) represents a significant regioisomeric challenge in heterocyclic

chemistry. Unlike its thermodynamic congener, 5-chloro-1-methylimidazole, the 4-chloro isomer

is difficult to access via direct electrophilic halogenation. Consequently, researchers frequently

encounter mixtures or misidentified samples.

This guide provides a definitive spectroscopic framework for identifying the 4-chloro isomer,

distinguishing it from the 5-chloro isomer, and validating its purity for pharmaceutical

applications. The methodology relies on orthogonal validation: Mass Spectrometry (for

elemental composition) combined with Nuclear Magnetic Resonance (NMR) using Nuclear

Overhauser Effect (NOE) to confirm regiochemistry.

Part 1: Structural Analysis & Synthetic Context
The Regiochemical Challenge
The imidazole ring is amphoteric and highly susceptible to electrophilic aromatic substitution. In

1-methylimidazole, the methyl group activates the ring but also directs incoming electrophiles.

Direct Chlorination (e.g., NCS): Predominantly yields 5-chloro-1-methylimidazole (and 4,5-

dichloro products) due to the directing effect of the N1-methyl group and the stability of the
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intermediate.

4-Chloro Isomer Access: Typically requires indirect routes, such as the selective reduction of

4,5-dichloro-1-methylimidazole or specific cyclization protocols.

Critical Implication: If you synthesized this via direct chlorination, you likely have the 5-chloro

isomer or a mixture. Spectroscopic proof is mandatory.

Chemical Identity
Property Data

IUPAC Name 4-Chloro-1-methyl-1H-imidazole

Molecular Formula

C

H

ClN

Exact Mass 116.0141 Da

Key Isotope Signature
Cl /

Cl (3:1 ratio)

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3]
NMR is the primary tool for structural elucidation. The chemical shifts of the ring protons (H2

and H5) and their spatial relationship to the N-methyl group are the diagnostic indicators.

H NMR Data (CDCl , 400 MHz)
Note: Values are diagnostic estimates based on parent scaffold shifts and substituent effects.
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Proton

Chemical Shift
(

, ppm)

Multiplicity Integration
Diagnostic
Note

H2 7.35 – 7.45 Singlet (s) 1H

Most deshielded

ring proton;

between two

nitrogens.

H5 6.85 – 6.95 Singlet (s) 1H

Critical Signal.

Adjacent to N-

Me.

N-CH 3.60 – 3.70 Singlet (s) 3H

Strong singlet;

key anchor for

NOE

experiments.

Isomer Differentiation (The "Smoking Gun")
The only reliable way to distinguish the 4-chloro from the 5-chloro isomer without X-ray

crystallography is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY.

4-Chloro Isomer: The proton at C5 is physically adjacent to the N-Methyl group.

Result: Irradiation of the N-Me signal results in a strong NOE enhancement of the H5

signal.

5-Chloro Isomer: The proton at C4 is spatially distant from the N-Methyl group (separated by

the C5-Cl center).

Result: Irradiation of the N-Me signal results in weak or no enhancement of the aromatic

ring proton (H4).

C NMR Data (CDCl , 100 MHz)
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Carbon
Shift (

, ppm)
Type Assignment Logic

C2 ~137.0 CH Deshielded (N-C-N).

C4 ~130.0 C-Cl
Quaternary carbon

(weak intensity).

C5 ~118.0 CH Upfield ring carbon.

N-Me ~33.5 CH Standard N-Methyl

region.

Part 3: Mass Spectrometry (MS)
Mass spectrometry confirms the presence of chlorine but cannot distinguish regioisomers. It is

used to validate the molecular formula and purity.

Fragmentation Pattern (EI/ESI)
Molecular Ion (M

): Distinct doublet peaks at m/z 116 and 118.

Isotope Ratio: The intensity of the 118 peak (

Cl) should be approximately 33% (one-third) of the 116 peak (

Cl).

Base Peak: Often observed at m/z 81/83 (Loss of Cl) or m/z 42 (Ring

fragmentation/acetonitrile fragment).

Part 4: Visualization of Analytical Logic
The following diagram outlines the logical workflow for confirming the structure of 4-chloro-1-

methylimidazole, specifically filtering out the common 5-chloro impurity.
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Regiochemistry Validation

Unknown Sample
(Chlorinated Imidazole)
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3:1 (M : M+2)?

1H NMR (CDCl3)
Identify Ring Protons

Pass

NOE Experiment
Irradiate N-Me (3.6 ppm)

Strong NOE to Ring H
(H5 is present)

CONFIRMED: 4-Chloro

Enhancement

No/Weak NOE to Ring H
(H5 is substituted)

IDENTIFIED: 5-Chloro

No Enhancement

Click to download full resolution via product page

Caption: Analytical decision tree for distinguishing 4-chloro vs. 5-chloro isomers using MS and

NOE NMR.

Part 5: Experimental Protocols
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Protocol 1: NMR Sample Preparation for Regiochemical
Assignment
Objective: Prepare a sample suitable for high-resolution NOE acquisition.

Solvent: Use CDCl

(99.8% D) neutralized with basic alumina if the sample is acid-sensitive. Note: Salts (e.g.,
nitrates) require D

O or DMSO-d

and will show shifted values.

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentration improves

NOE signal-to-noise.

Filtration: Filter through a cotton plug into the NMR tube to remove paramagnetic particulates

(rust/dust) that accelerate relaxation and kill NOE signals.

Acquisition:

Run standard

H (16 scans).

Run 1D-NOE or 1D-GOESY. Target the Methyl singlet (~3.65 ppm) for irradiation.

Mixing time: 500–800 ms.

Protocol 2: Impurity Profiling (HPLC-UV/MS)
Objective: Quantify the ratio of 4-chloro vs. 5-chloro isomers.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase:

A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 220 nm (imidazole ring absorbance).

Note: The 4-chloro and 5-chloro isomers have very similar polarities. A slow gradient or a

Phenyl-Hexyl column may be required for baseline separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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